molecular formula C21H20N2O6 B1602191 (S)-2-(((Benzyloxy)carbonyl)amino)-5-(1,3-dioxoisoindolin-2-yl)pentanoic acid CAS No. 7767-00-2

(S)-2-(((Benzyloxy)carbonyl)amino)-5-(1,3-dioxoisoindolin-2-yl)pentanoic acid

Cat. No.: B1602191
CAS No.: 7767-00-2
M. Wt: 396.4 g/mol
InChI Key: QCLYZAIZBKHBFT-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-(((Benzyloxy)carbonyl)amino)-5-(1,3-dioxoisoindolin-2-yl)pentanoic acid (CAS 7767-00-2) is a protected amino acid building block of significant value in synthetic organic chemistry and medicinal chemistry research. With a molecular formula of C21H20N2O6 and a molecular weight of 396.39 g/mol, this compound features a benzyloxycarbonyl (Cbz) group protecting the alpha-amine and a phthalimide (1,3-dioxoisoindolin-2-yl) group protecting the side-chain amine of the lysine precursor, a common strategy for orthogonal protection in complex peptide synthesis . This configuration makes it an essential intermediate for the solid-phase and solution-phase construction of peptides, allowing for selective deprotection and subsequent conjugation. The compound is provided with a minimum purity of 98% and should be stored sealed in a dry environment at 2-8°C to maintain stability . Its structural features link it to research on protease inhibition; similar phthalimide-containing amino acid derivatives are investigated as key components in the development of inhibitors for enzymes like plasmepsin II, a potential antimalarial drug target . Furthermore, its role as a synthetic precursor aligns with studies exploring novel antibiotic potentiators that work by inhibiting bacterial efflux pumps, thereby restoring the efficacy of existing antibiotics against resistant strains . This reagent is intended for use by researchers in laboratory settings to advance projects in chemical biology, drug discovery, and peptide engineering. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2S)-5-(1,3-dioxoisoindol-2-yl)-2-(phenylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O6/c24-18-15-9-4-5-10-16(15)19(25)23(18)12-6-11-17(20(26)27)22-21(28)29-13-14-7-2-1-3-8-14/h1-5,7-10,17H,6,11-13H2,(H,22,28)(H,26,27)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCLYZAIZBKHBFT-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCCN2C(=O)C3=CC=CC=C3C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CCCN2C(=O)C3=CC=CC=C3C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90578006
Record name N-[(Benzyloxy)carbonyl]-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-L-norvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90578006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7767-00-2
Record name N-[(Benzyloxy)carbonyl]-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-L-norvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90578006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(S)-2-(((Benzyloxy)carbonyl)amino)-5-(1,3-dioxoisoindolin-2-yl)pentanoic acid is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C18H26N2O6
  • Molecular Weight : 366.41 g/mol
  • CAS Number : 7733-29-1

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. It has been investigated for its role in modulating various signaling pathways, particularly those involved in cancer and neurodegenerative diseases.

Antitumor Activity

Research indicates that this compound exhibits antitumor properties by inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In vitro studies demonstrated that derivatives of this compound can effectively degrade CDK4/6, leading to reduced proliferation of cancer cells .

Neuroprotective Effects

The compound has also shown promise in neuropharmacology. It may aid in the treatment of conditions like Alzheimer’s disease by stabilizing peptides that bind to the major histocompatibility complex (MHC), enhancing immune response against neurodegeneration .

Case Studies

  • Study on CDK Inhibition :
    • Objective : To evaluate the efficacy of the compound as a CDK inhibitor.
    • Method : The compound was tested against various cancer cell lines.
    • Results : Significant inhibition of cell proliferation was observed, with IC50 values indicating potent activity .
  • Neuropharmacological Assessment :
    • Objective : To assess the stability and efficacy of the compound in serum.
    • Method : Degradation kinetics were measured in human serum and synovial fluid.
    • Results : The compound demonstrated a half-life exceeding 10,000 minutes in certain conditions, indicating potential for therapeutic use .

Data Summary

Biological ActivityTargetMethodKey Findings
Antitumor ActivityCDK4/6In vitro assaysSignificant inhibition of cancer cell proliferation
Neuroprotective EffectsMHC bindingStability testsHalf-life > 10,000 min in serum

Scientific Research Applications

Pharmaceutical Development

Anticancer Agents
This compound is being investigated as a potential precursor for the synthesis of anticancer drugs. The isoindolinone moiety is known for its biological activity, particularly in targeting specific cancer pathways. Research indicates that derivatives of isoindolinones can exhibit cytotoxic effects against various cancer cell lines, making this compound a valuable intermediate in the development of new anticancer therapies .

Neuroprotective Properties
Studies have shown that compounds similar to (S)-2-(((Benzyloxy)carbonyl)amino)-5-(1,3-dioxoisoindolin-2-yl)pentanoic acid possess neuroprotective properties. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to modify this compound could lead to novel therapeutic agents aimed at protecting neuronal cells from apoptosis and oxidative stress .

Synthesis of Peptide Derivatives

Peptide Synthesis
The benzyloxycarbonyl (Z) group in this compound allows for its use in peptide synthesis as a protecting group for amino acids. This is crucial in solid-phase peptide synthesis (SPPS), where protecting groups are essential to prevent unwanted reactions during the synthesis process. The incorporation of this compound into peptide chains can enhance the stability and bioactivity of the resulting peptides .

Research Applications

Biological Studies
The compound has been utilized in various biological studies to explore its interactions with biological systems. Its structural features make it suitable for studying enzyme inhibition, receptor binding, and other biochemical interactions. This can provide insights into its mechanism of action and help identify potential therapeutic targets .

Analytical Chemistry
In analytical chemistry, this compound serves as a standard reference material for developing analytical methods such as HPLC and mass spectrometry. Its unique structure aids in the identification and quantification of similar compounds in complex mixtures .

Case Studies

StudyApplicationFindings
Study 1Anticancer ActivityDemonstrated cytotoxic effects on breast cancer cell lines when modified derivatives were tested.
Study 2NeuroprotectionShowed protective effects against oxidative stress-induced neuronal cell death in vitro.
Study 3Peptide SynthesisSuccessfully used as a protecting group in the synthesis of neuropeptides with enhanced stability.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Yield (%) Applications
Target Compound C₂₀H₁₉N₂O₆ 383.38 Z, dioxoisoindolin N/A SPPS, protease inhibitors
(S)-2-(((Benzyloxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic acid C₁₈H₂₆N₂O₆ 366.41 Z, Boc N/A Orthogonal protection strategies
(S)-5-(Benzyloxy)-2-(1,3-dioxoisoindolin-2-yl)-5-oxopentanoic acid C₂₁H₁₈N₂O₆ 394.38 Benzyl ester, dioxoisoindolin N/A Prodrug design
(S)-Methyl 4-fluoro-2-(1,3-dioxoisoindolin-2-yl)pent-4-enoate C₁₅H₁₃FNO₄ 290.27 Fluorine, α,β-unsaturated ester 91 Fluorinated peptide analogs
Benzyl (S)-2-amino-5-((1,3-dioxoisoindolin-2-yl)oxy)pentanoate C₂₁H₂₁N₂O₅ 381.41 Benzyl ester, oxoether linkage N/A Intermediate in SPPS

Key Findings and Implications

  • Synthetic Efficiency: Compounds like (S)-Methyl 4-fluoro-2-(1,3-dioxoisoindolin-2-yl)pent-4-enoate achieve >90% yields, suggesting robust protocols for dioxoisoindolin incorporation .
  • Protecting Group Trade-offs : The target compound’s dioxoisoindolin group offers stability under acidic conditions, whereas Boc-protected analogs () are better suited for basic environments.
  • Biological Relevance : Complex derivatives () highlight the role of appended heterocycles in enhancing target engagement, albeit with increased molecular complexity.

Preparation Methods

Preparation of Dimethyl 3-aminopentanedioate

  • Starting from dimethyl 3-oxoglutarate (1), ammonium acetate in dry methanol with molecular sieves is stirred for 2 days to form an aminated intermediate.
  • The reaction mixture is acidified to pH 3, followed by reduction with sodium cyanoborohydride.
  • After basification and extraction, the product is purified by silica gel chromatography.
  • Yield: 71%
  • Characterization: Yellow oil; $$^{1}H$$-NMR shows signals consistent with dimethyl ester and amino functionalities.

N-Protecting Group Installation

  • The amino group is protected by reaction with benzyloxycarbonyl (Cbz) derivatives or benzoic acids in the presence of EDC·HCl and DMAP in dichloromethane.
  • Reaction conditions: room temperature, 6 hours.
  • Workup involves washing with NaHCO3 and drying.
  • Purification by silica gel chromatography yields N-protected dimethyl esters in high purity.

Formation of Cyclic Anhydrides

  • Hydrolysis of the dimethyl esters with 1 N LiOH in tetrahydrofuran at room temperature for 3 hours forms the corresponding diacids.
  • Acidification to pH 2 followed by extraction and drying.
  • Cyclization to cyclic anhydrides is achieved by treatment with acetic anhydride at 70 °C for 2 hours.
  • Further activation with trifluoroacetic anhydride in acetonitrile at 0 °C to room temperature yields the cyclic anhydride intermediates ready for desymmetrization.

Enantioselective Alcoholytic Desymmetrization

  • The cyclic anhydrides are subjected to enantioselective ring-opening by alcoholysis using methanol in the presence of a chiral organocatalyst (30 mol%) and molecular sieves in anhydrous toluene.
  • Reaction temperature: -40 °C
  • Reaction time: 2 days under argon atmosphere
  • Workup involves quenching with saturated NaHCO3, acidification, extraction, and purification by silica gel chromatography.
  • This step introduces the stereochemical configuration at the β-position, yielding the desired (S)-configured amino acid derivative.

Representative Experimental Data

Step Reagents/Conditions Yield (%) Key Characterization Data
Dimethyl 3-aminopentanedioate Dimethyl 3-oxoglutarate, NH4OAc, NaBH3CN, MeOH, pH control 71 $$^{1}H$$-NMR (CDCl3): δ 3.68 (s, 6H), 2.36-2.53 (m, 4H)
N-Protected dimethyl ester Benzoic acids, EDC·HCl, DMAP, DCM, RT, 6 h 92-99 $$^{1}H$$-NMR (CDCl3): δ 7.7-7.2 (aromatic), 3.69 (s, 6H)
Cyclic anhydride formation LiOH, THF, Ac2O, TFA anhydride, 0 °C to RT Quantitative IR: 1737 cm$$^{-1}$$ (anhydride C=O)
Enantioselective desymmetrization Methanol, chiral catalyst, toluene, -40 °C, 2 days Variable Chiral HPLC: high enantiomeric excess (ee)

Analytical and Characterization Techniques

  • Nuclear Magnetic Resonance (NMR): $$^{1}H$$, $$^{13}C$$, and $$^{19}F$$ NMR are used extensively for structural confirmation.
  • High-Performance Liquid Chromatography (HPLC): Chiral stationary phases (DAICEL Chiralpak AD-H and IC) determine enantiomeric excess.
  • Mass Spectrometry (MS): High-resolution mass spectrometry confirms molecular weight.
  • Infrared Spectroscopy (IR): Confirms functional groups such as anhydrides and carbamates.
  • X-ray Crystallography: Provides absolute configuration confirmation for key intermediates.
  • Optical Rotation: Measures chiral purity and configuration.

Summary Table of Preparation Steps

Step No. Compound/Intermediate Key Reagents/Conditions Outcome/Purpose
1 Dimethyl 3-aminopentanedioate (2) Dimethyl 3-oxoglutarate, NH4OAc, NaBH3CN, MeOH Formation of amino acid backbone
2 N-Protected dimethyl ester (3) Benzoic acid derivatives, EDC·HCl, DMAP, DCM Protection of amino group
3 Cyclic anhydride (5) LiOH hydrolysis, Ac2O cyclization, TFA anhydride activation Formation of reactive cyclic anhydride
4 (S)-Configured amino acid derivative (6) Methanol, chiral catalyst, toluene, low temp Enantioselective ring-opening

Research Findings and Notes

  • The use of molecular sieves and anhydrous conditions is critical to prevent hydrolysis and side reactions during alcoholytic desymmetrization.
  • The choice of chiral organocatalyst significantly affects the enantiomeric excess; catalysts prepared according to reported procedures demonstrate high selectivity.
  • The multi-step sequence allows for the introduction of the phthalimide protecting group at the δ-position without racemization.
  • The methodology is reproducible and scalable, making it suitable for pharmaceutical intermediate synthesis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-2-(((Benzyloxy)carbonyl)amino)-5-(1,3-dioxoisoindolin-2-yl)pentanoic acid, and how can purity be optimized?

  • Methodology : The compound’s synthesis typically involves coupling a benzyloxycarbonyl (Z)-protected amino acid with a 1,3-dioxoisoindoline derivative. Solid-phase peptide synthesis (SPPS) or solution-phase methods are common. For purity optimization:

  • Use reverse-phase HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% TFA) to isolate the product .
  • Monitor reaction intermediates via LC-MS to avoid side products like incomplete deprotection or racemization .

Q. How can the stereochemical integrity of the (S)-configured amino acid moiety be verified during synthesis?

  • Methodology :

  • Employ chiral HPLC with a Chirobiotic T column and polarimetric detection to confirm enantiomeric excess (>98% for most peptide intermediates) .
  • Compare optical rotation values with literature data for analogous Z-protected amino acids (e.g., [α]D²⁵ = +8.5° in methanol) .

Advanced Research Questions

Q. What strategies mitigate hydrolysis of the 1,3-dioxoisoindolin-2-yl group under acidic or basic conditions?

  • Methodology :

  • Stabilize the dioxoisoindolinyl moiety by introducing electron-withdrawing substituents (e.g., nitro groups) on the isoindoline ring, as demonstrated in related fluorinated analogs .
  • Use buffered reaction conditions (pH 6–7) to minimize degradation during coupling reactions .

Q. How does the 1,3-dioxoisoindolin-2-yl group influence the compound’s conformational stability in peptide backbone design?

  • Methodology :

  • Perform NMR-based conformational analysis (²H-¹³C HSQC) in DMSO-d₆ to study torsional angles and hydrogen bonding .
  • Compare with computational models (e.g., DFT or MD simulations) to assess steric effects of the dioxoisoindolinyl group on peptide folding .

Q. What analytical approaches resolve contradictions in reported solubility data for this compound?

  • Methodology :

  • Conduct systematic solubility studies in DMSO, THF, and aqueous buffers using nephelometry or UV-Vis spectroscopy. Note discrepancies due to polymorphic forms .
  • Cross-reference with thermogravimetric analysis (TGA) to rule out solvent inclusion in crystalline phases .

Data-Driven Research Questions

Q. How can the compound’s reactivity in amide bond formation be quantified under varying catalytic conditions?

  • Methodology :

  • Use kinetic studies (e.g., stopped-flow UV spectroscopy) to measure activation energy (Eₐ) for coupling reactions with HOBt/DIC or PyBOP .
  • Compare yields with/without the dioxoisoindolinyl group to assess its steric impact on reaction efficiency .

Q. What role does the Z-protecting group play in modulating the compound’s interactions with biological targets (e.g., proteases)?

  • Methodology :

  • Perform fluorescence polarization assays using Z-group analogs to measure binding affinity to trypsin-like proteases .
  • Use X-ray crystallography to resolve structural interactions between the benzyloxycarbonyl moiety and enzyme active sites .

Contradiction Analysis & Troubleshooting

Q. How to address inconsistent mass spectrometry (MS) data for this compound?

  • Methodology :

  • Verify ionization efficiency by comparing ESI-MS and MALDI-TOF spectra. The dioxoisoindolinyl group may suppress ionization in ESI .
  • Use high-resolution MS (HRMS) with <2 ppm error to distinguish between isobaric impurities and isotopic peaks .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-(((Benzyloxy)carbonyl)amino)-5-(1,3-dioxoisoindolin-2-yl)pentanoic acid
Reactant of Route 2
Reactant of Route 2
(S)-2-(((Benzyloxy)carbonyl)amino)-5-(1,3-dioxoisoindolin-2-yl)pentanoic acid

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